molecular formula C7H10N2S B13621492 6-(Propan-2-yl)pyridazine-3-thiol

6-(Propan-2-yl)pyridazine-3-thiol

Cat. No.: B13621492
M. Wt: 154.24 g/mol
InChI Key: GECOHRLHYOVFNJ-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)pyridazine-3-thiol is a heterocyclic compound that features a pyridazine ring substituted with a propan-2-yl group at the 6-position and a thiol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)pyridazine-3-thiol typically involves the introduction of the propan-2-yl group and the thiol group onto the pyridazine ring. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. This reaction is highly regioselective and offers good functional group compatibility .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)pyridazine-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Alkylated thiol derivatives.

Scientific Research Applications

6-(Propan-2-yl)pyridazine-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)pyridazine-3-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. The pyridazine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-(thiophen-2-yl)pyridazine
  • 6-Aryl-pyridazin-3-amines
  • 3-Aminopyridazine derivatives

Uniqueness

6-(Propan-2-yl)pyridazine-3-thiol is unique due to the presence of both the propan-2-yl group and the thiol group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

3-propan-2-yl-1H-pyridazine-6-thione

InChI

InChI=1S/C7H10N2S/c1-5(2)6-3-4-7(10)9-8-6/h3-5H,1-2H3,(H,9,10)

InChI Key

GECOHRLHYOVFNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=S)C=C1

Origin of Product

United States

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